N-{3-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}CYCLOHEXANECARBOXAMIDE
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Overview
Description
N-{3-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}CYCLOHEXANECARBOXAMIDE is a complex organic compound with a molecular formula of C21H29N3O and a molecular weight of 339.5 g/mol. This compound features a benzimidazole core, which is a fused bicyclic structure consisting of a benzene ring fused to an imidazole ring. The presence of a cyclohexanecarboxamide group and a 2-methyl-2-propenyl substituent adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}CYCLOHEXANECARBOXAMIDE typically involves multi-step organic synthesis. One common approach is to start with the benzimidazole core, which can be synthesized via the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The 2-methyl-2-propenyl group can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally benign and cost-effective is also a consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}CYCLOHEXANECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the cyclohexanecarboxamide group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{3-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}CYCLOHEXANECARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{3-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}CYCLOHEXANECARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core can bind to specific sites on proteins, modulating their activity and leading to various biological effects. The cyclohexanecarboxamide group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, which lacks the cyclohexanecarboxamide and 2-methyl-2-propenyl groups.
N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}-2-thiophenecarboxamide: A similar compound with a thiophene ring instead of a cyclohexane ring.
N- (1-propyl-5-benzimidazolyl)-2-thiophenecarboxamide: Another related compound with a propyl group and a thiophene ring.
Uniqueness
N-{3-[1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}CYCLOHEXANECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexanecarboxamide group may enhance its stability and solubility, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H29N3O |
---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C21H29N3O/c1-16(2)15-24-19-12-7-6-11-18(19)23-20(24)13-8-14-22-21(25)17-9-4-3-5-10-17/h6-7,11-12,17H,1,3-5,8-10,13-15H2,2H3,(H,22,25) |
InChI Key |
WQRRBBQYFSNJIP-UHFFFAOYSA-N |
SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1CCCNC(=O)C3CCCCC3 |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1CCCNC(=O)C3CCCCC3 |
Origin of Product |
United States |
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